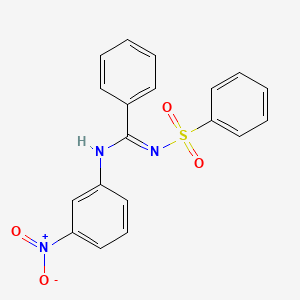

2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

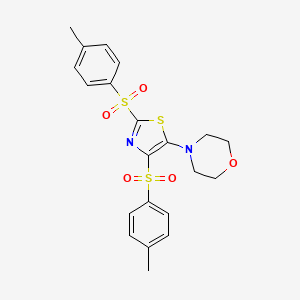

“2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide” is a small molecule . It belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids .

Molecular Structure Analysis

The molecular structure of “2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide” includes a pyridine ring attached to a phenyl group via an amide linkage . The chemical formula is C15H16N2O . The average weight is 240.3003 and the monoisotopic weight is 240.126263144 .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide” are not explicitly mentioned in the available resources .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide is a compound that can participate in a variety of chemical reactions, contributing to the synthesis of heterocyclic compounds. The compound has been involved in reactions with ethylmagnesium bromide and other reagents to yield products with potential pharmacological activities. For example, ethylmagnesium bromide reacts with 1-phenyl-pyrazole to produce 1-(2-aroyl or 2-hetaroyl-phenyl)-pyrazoles, methanol derivatives, and 1-(2-carboxyphenyl)-pyrazole through intermediate 2-(1-pyrazolyl)-phenylmagnesiumbromide (Marxer & Siegrist, 1974). Furthermore, pyrazolopyrimidinyl keto-esters have been synthesized and investigated for their enzymatic activity, revealing an enhancement in cellobiase reactivity (Abd & Awas, 2008).

Biological Activities and Applications

Compounds related to 2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide have been synthesized and evaluated for a variety of biological activities, which include anticancer, antiviral, antimicrobial, and anti-inflammatory effects. Novel pyridine derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, demonstrating efficacy in neuropathic pain models after oral administration (Chu et al., 2009). Additionally, pyrazolopyrimidines derivatives have shown significant anticancer and anti-5-lipoxygenase activities, offering insights into their potential as therapeutic agents (Rahmouni et al., 2016).

Antimicrobial Evaluation

The antimicrobial properties of new heterocyclic compounds incorporating the pyridine moiety have also been explored. For instance, a synthesis approach for pyridine-based heterocycles has been described, with some compounds exhibiting moderate antimicrobial activity (Darwish et al., 2010). This highlights the potential of such compounds in the development of new antimicrobial agents.

Safety And Hazards

Propriétés

IUPAC Name |

2-phenyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O/c1-2-18(16-6-4-3-5-7-16)20(25)22-13-15-24-14-10-19(23-24)17-8-11-21-12-9-17/h3-12,14,18H,2,13,15H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNSKQKDQTKLVFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C=CC(=N2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.5]nonane-8-carboxylic acid](/img/structure/B2945264.png)

![1-[(4-chlorophenyl)methyl]-N-(2-methylsulfanylphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2945266.png)

![N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2945269.png)

![(2-Chlorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2945272.png)

![4-Methyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine](/img/structure/B2945273.png)

![N-[(4-methylphenyl)methyl]-2-nitroaniline](/img/structure/B2945274.png)

![N,N-dimethyl-2-nitro-4-[(E)-1,2,4-triazol-4-yliminomethyl]aniline](/img/structure/B2945278.png)

![(2-Furylmethyl)[(2-methyl-5-nitrophenyl)sulfonyl]amine](/img/structure/B2945281.png)

![1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid](/img/structure/B2945282.png)

![4-[[2-(Phenylmethyl)-1-benzimidazolyl]sulfonyl]morpholine](/img/structure/B2945285.png)